molecular formula C32H46O7 B13401669 Milbemectin A4

Milbemectin A4

Cat. No.: B13401669
M. Wt: 542.7 g/mol
InChI Key: VOZIAWLUULBIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Milbemycin A4 is a member of the milbemycin family, which are 16-membered macrolides produced by certain species of Streptomyces, such as Streptomyces hygroscopicus subsp. aureolacrimosus and Streptomyces bingchenggensis . Milbemycin A4, along with milbemycin A3, is known for its potent acaricidal, insecticidal, and anthelmintic activities, making it valuable in agricultural and veterinary applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Milbemycin A4 is primarily produced through fermentation processes involving Streptomyces species. The biosynthesis involves the conversion of β-family milbemycins to milbemycin A3 and A4 by the enzyme MilE, a CYP171 family cytochrome P450 enzyme . Overexpression of MilE has been shown to increase the titer of milbemycin A3 and A4 by 53.1% .

Industrial Production Methods

Industrial production of milbemycin A4 involves the cultivation of Streptomyces hygroscopicus or Streptomyces bingchenggensis in large-scale fermentation tanks. The fermentation broth is then subjected to extraction and purification processes to isolate milbemycin A4 .

Chemical Reactions Analysis

Types of Reactions

Milbemycin A4 undergoes various chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P450 enzymes.

    Reduction: Involves the reduction of specific functional groups.

    Substitution: Involves the replacement of functional groups with others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of milbemycin A4, such as milbemycin oxime, which is used in veterinary medicine .

Comparison with Similar Compounds

Milbemycin A4 is structurally similar to other milbemycins and avermectins, which are also 16-membered macrolides. Some similar compounds include:

Milbemycin A4 is unique due to its specific structural features and potent biological activities, making it a valuable compound in various applications.

Properties

IUPAC Name

6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIAWLUULBIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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